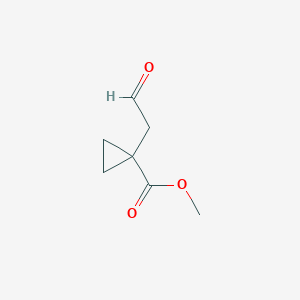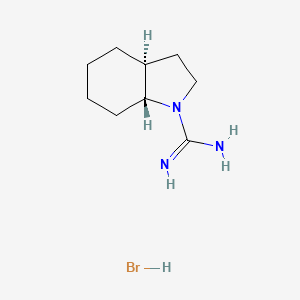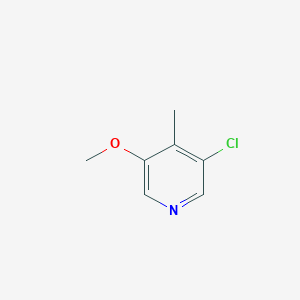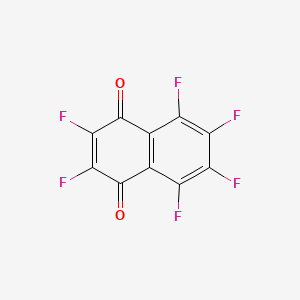
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione is a highly fluorinated naphthalene derivative. This compound is characterized by the presence of six fluorine atoms attached to the naphthalene ring, which significantly alters its chemical properties compared to non-fluorinated naphthalene derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione typically involves the fluorination of naphthalene-1,4-dione. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be further oxidized under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Fluorine-substituted naphthalene derivatives.
Oxidation: Higher oxidation state naphthalene derivatives.
Applications De Recherche Scientifique
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its high stability and resistance to degradation
Mécanisme D'action
The mechanism by which 2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione exerts its effects is primarily through its interaction with molecular targets via its highly electronegative fluorine atoms. These interactions can alter the electronic environment of the target molecules, leading to changes in their reactivity and stability. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5,6,8-Hexafluoronaphthalene: Similar in structure but lacks the 1,4-dione functionality.
1,2,4,6,8-Pentafluoronaphthalene: Contains one less fluorine atom, resulting in different electronic properties.
Uniqueness
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione is unique due to the presence of both the hexafluoro substitution pattern and the 1,4-dione functionality. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications where other fluorinated naphthalenes may not be suitable .
Propriétés
Numéro CAS |
1024-60-8 |
|---|---|
Formule moléculaire |
C10F6O2 |
Poids moléculaire |
266.10 g/mol |
Nom IUPAC |
2,3,5,6,7,8-hexafluoronaphthalene-1,4-dione |
InChI |
InChI=1S/C10F6O2/c11-3-1-2(4(12)6(14)5(3)13)10(18)8(16)7(15)9(1)17 |
Clé InChI |
ODOWBQJUWIEMDS-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)C(=C(C2=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)
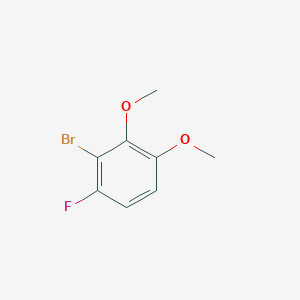
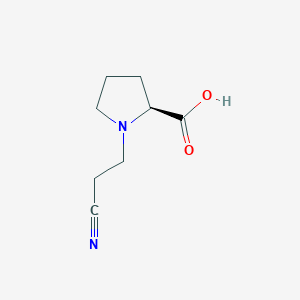
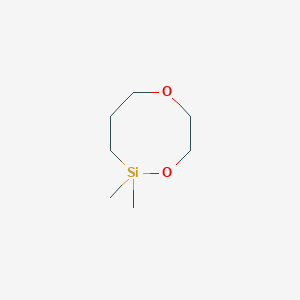

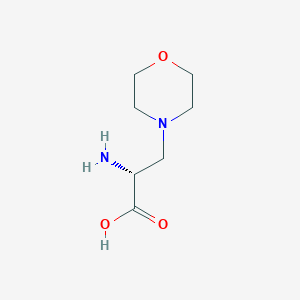
![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
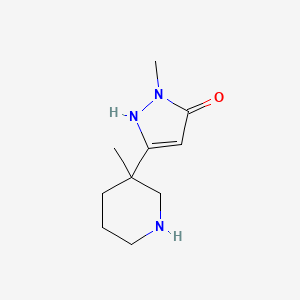
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
